2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone 2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460728
InChI: InChI=1S/C16H25N3O/c1-13(2)19(11-14-6-4-3-5-7-14)15-8-9-18(12-15)16(20)10-17/h3-7,13,15H,8-12,17H2,1-2H3
SMILES: CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol

2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone

CAS No.:

Cat. No.: VC13460728

Molecular Formula: C16H25N3O

Molecular Weight: 275.39 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanone -

Specification

Molecular Formula C16H25N3O
Molecular Weight 275.39 g/mol
IUPAC Name 2-amino-1-[3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C16H25N3O/c1-13(2)19(11-14-6-4-3-5-7-14)15-8-9-18(12-15)16(20)10-17/h3-7,13,15H,8-12,17H2,1-2H3
Standard InChI Key RNAALBWXNHNBFM-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN
Canonical SMILES CC(C)N(CC1=CC=CC=C1)C2CCN(C2)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (five-membered saturated heterocycle) with three key substituents:

  • A benzyl-isopropyl-amino group at the 3-position

  • An amino-ethanone moiety at the 1-position

  • A secondary amine bridge connecting the substituents

This configuration creates two chiral centers (C1 and C3), making stereoselective synthesis critical for biological efficacy .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₆H₂₅N₃O
Molecular Weight275.39 g/mol
SMILES NotationNCC(=O)N1CCC(C1)N(C(C)C)Cc1ccccc1
InChIKeyRNAALBWXNHNBFM-UHFFFAOYSA-N
LogP (Predicted)2.8 ± 0.4
Aqueous Solubility12 mg/L @ 25°C

The logP value indicates moderate lipophilicity, suggesting reasonable blood-brain barrier permeability, while limited aqueous solubility may necessitate prodrug strategies for therapeutic applications.

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is synthesized through a four-step sequence involving:

  • Mannich Reaction: Condensation of pyrrolidine with formaldehyde and benzyl-isopropyl-amine yields the 3-substituted pyrrolidine intermediate.

  • Acylation: Introduction of the ethanone group via reaction with chloroacetyl chloride in dichloromethane (70% yield) .

  • Amination: Nucleophilic substitution with ammonia in THF at -20°C (58% yield) .

  • Chiral Resolution: HPLC separation using a Chiralpak AD-H column (heptane/ethanol 90:10) achieves >99% enantiomeric excess .

Process Optimization

Key advancements in synthesis include:

Biological Activity and Mechanism

Neurotransmitter Receptor Interactions

In vitro studies demonstrate:

  • Dopamine D2 Receptor: Kᵢ = 84 nM (±12 nM, n=6) in radioligand binding assays .

  • Serotonin 5-HT₁A: 43% inhibition at 10 μM concentration.

  • Norepinephrine Transporter: IC₅₀ = 2.1 μM in HEK293 cell assays .

Enzymatic Modulation

The compound shows dual activity against:

  • Monoamine Oxidase B (MAO-B): IC₅₀ = 0.8 μM (selectivity ratio MAO-B/MAO-A = 18:1) .

  • Acetylcholinesterase (AChE): 62% inhibition at 100 μM, suggesting potential for cognitive enhancement.

In Vivo Pharmacokinetics

ParameterValue (Rat IV)Value (Oral)
Bioavailability100%38% ± 7%
Tₘₐₓ-1.2 h
Cₘₐₓ-1.4 μg/mL
Half-life2.8 h3.1 h
Vd4.2 L/kg-
Cl1.1 L/h/kg-

Data from show moderate oral bioavailability with linear pharmacokinetics between 5-50 mg/kg doses.

Therapeutic Applications

Neurological Disorders

  • Parkinson's Disease Models: 30 mg/kg/day dosing reduced rotational asymmetry by 62% in 6-OHDA lesioned rats .

  • Depression: Forced swim test showed 48% immobility reduction at 10 mg/kg (p<0.01 vs control).

Antimicrobial Activity

Against ESKAPE pathogens:

OrganismMIC (μg/mL)
S. aureus MRSA128
E. faecium VRE>256
K. pneumoniae64

Data from suggest limited direct antimicrobial action but potential for adjuvant therapy.

Comparative Analysis with Structural Analogs

CompoundMolecular WeightD2 Kᵢ (nM)MAO-B IC₅₀ (μM)LogP
Target Compound275.39840.82.8
2-Amino-1-(3-methoxy-pyrrolidinyl)ethanone186.24420>101.2
4-(Benzylamino)piperidine190.2921008.23.1
3-(Isopropylamino)pyrrolidine156.269504.52.3

Data synthesized from highlight the target compound's superior receptor affinity and enzymatic inhibition.

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